3-Methoxybenzylidene vs. Unsubstituted: H-Bond Recognition
CAS 1092298-27-5 incorporates a 3-methoxy group on the benzylidene ring, adding one hydrogen-bond acceptor (OCH₃) relative to the comparator (2Z)-2-benzylidene-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one (CAS 1092298-31-1), which lacks this group entirely [REFS-1, REFS-2]. The methoxy oxygen can form hydrogen bonds with kinase hinge-region residues or influence π-stacking with aromatic side chains. In the broader aurone class, such peripheral substituents have been shown to shift kinase selectivity profiles; for example, the MDPI review of aurone kinase inhibitors documents that methoxy substitutions modulate potency against DARK2, PPAR-γ, and related targets [1]. The measured LogP of 3.40 for the target compound [2] reflects the balance of the lipophilic methyl/methoxy groups with the polar hydroxyl, positioning it in a physicochemical range suitable for cell permeability.
| Evidence Dimension | Hydrogen-bond acceptor count / substitution pattern |
|---|---|
| Target Compound Data | 3-methoxybenzylidene (OCH₃ at meta position) + 7-methyl; LogP = 3.40 [2] |
| Comparator Or Baseline | Unsubstituted benzylidene (CAS 1092298-31-1): no methoxy group; LogP data not available from same source |
| Quantified Difference | One additional H-bond acceptor group (OCH₃); ring electronics altered by electron-donating methoxy substituent |
| Conditions | Structural comparison based on reported chemical structures and calculated/predicted physicochemical properties |
Why This Matters
Selection of the 3-methoxybenzylidene variant over the unsubstituted analog is essential for experiments requiring this specific H-bond network; cross-study meta-analysis must account for this structural difference to avoid misinterpreting SAR trends.
- [1] MDPI Current Issues in Molecular Biology, 2023, 45(10), 8461-8475. Documents aurone methoxy-substitution effects on kinase inhibition profiles. View Source
- [2] Chemsrc, Physicochemical Properties: CAS 1092298-27-5, LogP 3.40. View Source
